![molecular formula C15H10FN3 B3484491 2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B3484491.png)
2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
Overview
Description
The compound “2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole” is a derivative of the 1,2,4-triazole class of compounds . Triazole derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . They are considered bioisosteres of amide, ester, or carboxyl groups . The triazole ring can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted significant attention due to their pharmacological importance . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist based on the fusion permutations of the triazole and thiadiazine rings .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and have been the subject of numerous studies . For instance, stable σ-adducts of 1,2,4-triazolo[5,1-c]triazines and 1,2,4-triazolo-[1,5-a]-pyrimidines with various polyphenols were obtained and their antiviral activity was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives contribute to their pharmacological activity. They are known for their relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives is thought to be related to their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, triazoloazines modified with fluoroglycine have shown significant activity against the influenza A (H1N1) virus .
Safety and Hazards
Future Directions
Given the wide range of pharmacological activities and the potential for the development of new drugs, the study of 1,2,4-triazole derivatives is expected to continue to attract significant attention . Future research may focus on the development of new synthetic approaches, the exploration of diverse pharmacological activities, and the design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSGGRGWSIHPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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